molecular formula C7H8N4O B6230834 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole CAS No. 2384021-72-9

3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole

Cat. No.: B6230834
CAS No.: 2384021-72-9
M. Wt: 164.2
InChI Key:
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Description

3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole is a heterocyclic compound that features an oxazole ring fused with a cyclopentane ring and an azidomethyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole typically involves multiple steps. One efficient method involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to form 2-(bromomethyl)oxazoles. These intermediates are versatile building blocks for nucleophilic displacement reactions, where they are treated with sodium azide in an aqueous medium to yield azido oxazoles .

Industrial Production Methods

This method offers advantages such as short residence times and good overall yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted oxazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole and its derivatives involves interactions with various molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and drug development, where the compound can be used to modify biomolecules and enhance their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(azidomethyl)oxazole: Similar in structure but lacks the fused cyclopentane ring.

    3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole: Similar but with a bromomethyl group instead of an azidomethyl group.

    4H,5H,6H-cyclopenta[d][1,2]oxazole: The parent compound without any substituents.

Uniqueness

3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole is unique due to the presence of both the azidomethyl group and the fused cyclopentane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole involves the reaction of 3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole", "Sodium azide", "Copper catalyst" ], "Reaction": [ "To a solution of 3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole in a suitable solvent, add sodium azide and a copper catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS No.

2384021-72-9

Molecular Formula

C7H8N4O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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